1-Boc-6-Benzyloxy-3-formylindole

Overview

Description

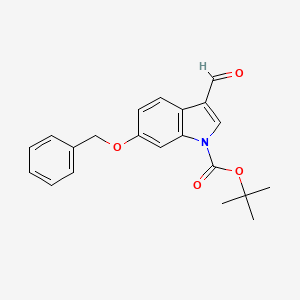

1-Boc-6-Benzyloxy-3-formylindole is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a benzyloxy group at the 6th position, a formyl group at the 3rd position, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-6-Benzyloxy-3-formylindole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Protection of the Indole Nitrogen: The indole nitrogen is protected using a tert-butoxycarbonyl (Boc) group to form Boc-indole.

Introduction of the Benzyloxy Group: The benzyloxy group is introduced at the 6th position of the indole ring through a nucleophilic substitution reaction.

Formylation: The formyl group is introduced at the 3rd position of the indole ring using a formylating agent such as Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures while ensuring high yield and purity. This often requires optimization of reaction conditions, such as temperature, solvent, and reaction time, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Boc-6-Benzyloxy-3-formylindole undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as alkoxides, amines, and thiols.

Major Products

Oxidation: 1-Boc-6-benzyloxy-3-carboxyindole.

Reduction: 1-Boc-6-benzyloxy-3-hydroxymethylindole.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Boc-6-Benzyloxy-3-formylindole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-Boc-6-Benzyloxy-3-formylindole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of cellular signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

1-Boc-6-Benzyloxy-3-formylindole can be compared with other similar compounds, such as:

1-Boc-3-formylindole: Lacks the benzyloxy group, which may affect its reactivity and biological activity.

6-Benzyloxy-3-formylindole: Lacks the Boc protecting group, which may influence its stability and solubility.

1-Boc-6-benzyloxyindole:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for further chemical modifications and applications.

Biological Activity

1-Boc-6-Benzyloxy-3-formylindole is a compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by several functional groups:

- Boc (tert-butoxycarbonyl) protecting group at the nitrogen atom.

- Benzyloxy group at the 6th position of the indole ring.

- Formyl group at the 3rd position.

These structural features contribute to its unique reactivity and biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study investigating various indole derivatives found that compounds with formyl groups showed enhanced activity against several bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .

Case Study: Induction of Apoptosis in Cancer Cells

In a controlled laboratory setting, treatment of MCF-7 (breast cancer) cells with this compound resulted in:

- Increased levels of cleaved caspase-3.

- Elevated expression of pro-apoptotic proteins.

- Decreased viability in a dose-dependent manner.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzymatic Inhibition: The compound may inhibit specific enzymes involved in metabolic processes, leading to disrupted cellular functions.

- Receptor Modulation: It can bind to cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis

When compared to similar compounds, such as 1-Boc-3-formylindole and 6-Benzyloxyindole, this compound demonstrates enhanced biological activity due to the synergistic effects of its functional groups. The presence of both the benzyloxy and formyl groups appears to augment its reactivity and interaction with biological targets.

Table 2: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Boc-6-Benzyloxy-3-formylindole, and what key protection-deprotection strategies are employed?

- Answer : The synthesis involves sequential functionalization:

Boc protection : Treat indole with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, DCM) to protect the nitrogen .

Benzyloxy installation : React with benzyl bromide and NaH in THF to introduce the 6-benzyloxy group .

Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to add the 3-formyl group .

Critical considerations:

- Avoid hydrolysis of the Boc group by maintaining anhydrous conditions.

- Monitor benzylation to prevent over-alkylation (TLC validation).

- Deprotect Boc with TFA/DCM and remove benzyloxy via hydrogenolysis (H₂/Pd-C) .

Q. What analytical techniques are most effective for characterizing this compound?

- Answer :

- NMR : ¹H NMR shows a singlet for the formyl proton (~10.02 ppm) and benzyloxy aromatic protons (7.35–7.45 ppm). ¹³C NMR confirms carbonyl groups (Boc: ~150 ppm; formyl: ~190 ppm) .

- IR : Peaks at ~1685 cm⁻¹ (formyl C=O) and ~1700 cm⁻¹ (Boc C=O) .

- HRMS : Molecular ion [M+H]⁺ at m/z 351.3957 .

- HPLC : Purity assessment (>95% by area normalization under reverse-phase conditions) .

Advanced Research Questions

Q. How can researchers optimize the formyl group's reactivity for selective derivatization without compromising Boc/benzyloxy groups?

- Answer :

- pH Control : Maintain neutral to mildly acidic conditions (pH 5–7) to prevent Boc cleavage .

- Selective Reduction : Use NaBH₄ in ethanol to reduce the formyl to hydroxymethyl without affecting benzyloxy .

- Temporary Protection : Convert the formyl to an acetal (e.g., ethylene glycol/H⁺) before modifying other sites. Deprotect later with aqueous HCl .

- Validation : Monitor reactions via LC-MS to detect side products (e.g., Boc hydrolysis) .

Q. What strategies mitigate stability contradictions in this compound under varying storage conditions?

- Answer : Stability issues arise from:

- Humidity : Hydration of the formyl group. Store in a desiccator with P₂O₅ .

- Light : Benzyloxy photooxidation. Use amber vials and N₂ atmosphere .

- Temperature : Degradation at >25°C. Long-term storage at –20°C recommended.

Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS to identify degradation pathways (e.g., formyl hydration to geminal diol) .

Q. How do competing reactivities between the formyl group and aryl halides affect cross-coupling reactions?

- Answer :

- Reaction Sequence : Protect the formyl as an oxime before Suzuki-Miyaura coupling. Post-coupling, regenerate the aldehyde with HCl/MeOH .

- Catalytic Selectivity : Use Pd(OAc)₂ with SPhos ligand to favor aryl halide coupling over formyl side reactions.

- Validation : Track reaction progress via ¹H NMR (loss of aryl halide signals) and 13C NMR (appearance of biaryl carbons) .

Properties

IUPAC Name |

tert-butyl 3-formyl-6-phenylmethoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-21(2,3)26-20(24)22-12-16(13-23)18-10-9-17(11-19(18)22)25-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGAKQBLDWFYEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)OCC3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460354 | |

| Record name | 1-Boc-6-Benzyloxy-3-formylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630110-71-3 | |

| Record name | 1-Boc-6-Benzyloxy-3-formylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.